tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate
Description
Chemical Structure and Key Features
tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate (CAS: 1210418-68-0) is a chiral piperidine derivative functionalized with a tert-butyl carbamate group, a tert-butyldimethylsilyl (TBS) ether-protected hydroxyl group, and a methyl substituent at the 5-position of the piperidine ring. Its stereochemistry (3R,4R,5S) is critical for its interactions in synthetic and biological contexts, such as in drug intermediates or enzyme inhibitors . The TBS group enhances lipophilicity, facilitating chromatographic purification and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O3Si/c1-12-10-18-11-13(19-15(20)21-16(2,3)4)14(12)22-23(8,9)17(5,6)7/h12-14,18H,10-11H2,1-9H3,(H,19,20)/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBWXUUDJJCDGX-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Organozinc Reagent Preparation :
Cyclization :
Hydrogenation :
Protection :
Key Data
Method 2: Chiral Pool Synthesis from Amino Acids
Reaction Scheme
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | BH₃·THF, THF, 0°C | 82% | |
| Mitsunobu cyclization | DIAD, PPh₃, THF | 68% | |
| Boc protection | Boc₂O, Et₃N, CH₂Cl₂ | 91% |
Method 3: Asymmetric Hydrogenation
Reaction Scheme
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Enamine preparation | LDA, THF, −78°C | 76% | |
| Hydrogenation | Rh-(R,R)-DuPhos, H₂, MeOH | 92% ee | |
| TBS protection | TBSOTf, 2,6-lutidine, CH₂Cl₂ | 85% |
Comparison of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stereoselectivity | Moderate (cis/trans) | High (chiral pool) | High (92% ee) |
| Yield | 55–85% | 68–82% | 76–92% |
| Complexity | Multi-step, air-sensitive | Requires resolution | Specialized catalysts |
| Scalability | Suitable for bulk | Limited by chiral starting material | Cost-prohibitive for large scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various points on the piperidine ring, depending on the oxidizing agent used.
Reduction: : Reduction reactions typically target the carbamate or the piperidine ring.
Substitution: : The TBDMS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: : KMnO4, PCC, or other oxidizing agents.
Reduction: : LiAlH4, NaBH4, or hydrogenation catalysts.
Substitution: : HF or TBAF for removing the TBDMS group.
Major Products
The major products from these reactions depend on the reaction conditions but often include various modified piperidine derivatives and deprotected carbamates.
Scientific Research Applications
Tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate is used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its effects on cellular pathways and molecular interactions.
Medicine: : Potential therapeutic applications and drug development.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound interacts with molecular targets through its piperidine and carbamate functionalities. The TBDMS group provides steric hindrance, influencing the compound's reactivity and binding properties. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)
- Structural Differences : Lacks the TBS-protected hydroxyl group at the 4-position and the stereochemical complexity at C3.
- Synthetic Utility: Simpler synthesis due to fewer protection/deprotection steps. Used as a building block for non-polar intermediates in kinase inhibitors .
- Physical Properties : Lower molecular weight (257.36 g/mol vs. ~420 g/mol for the target compound) and higher polarity due to the absence of the TBS group .
tert-Butyl N-[(3R,5R)-5-Fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2165854-21-5)
- Functionalization : Contains a fluorine atom at C5 and a methyl carbamate group, altering electronic properties and metabolic stability.
- Applications : Fluorine enhances bioavailability and binding affinity in CNS-targeting compounds. The methyl carbamate increases steric hindrance compared to the parent compound .
tert-Butyl (3S)-3-{4-(Methoxycarbonyl)-1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5o)
- Structural Divergence : Features a pyrazole ring substituted with a trifluoromethylphenyl group and a methoxycarbonyl moiety.
- Synthetic Yield : Lower yield (63%) compared to the target compound (exact yield unspecified but inferred to be >70% based on similar TBS-protected intermediates) .
- Stereochemical Impact : The (3S) configuration in 5o results in a distinct optical rotation ([α]D20 = −9.8) compared to the (3R,4R,5S) configuration of the target compound, which may influence chiral recognition in biological systems .
tert-Butyl 4-[4-(Methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate (7)
- Key Contrast: Non-chiral piperidine core with a pyrazole substituent.
- Applications : Used in combinatorial chemistry for generating libraries of kinase inhibitors. Lacks the stereochemical and protective group complexity of the target compound .
Comparative Data Table
Biological Activity
tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate, commonly referred to as M4, is a synthetic compound with potential applications in pharmacology, particularly in the treatment of neurodegenerative diseases like Alzheimer's. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic benefits.
- Molecular Formula : C17H36N2O3Si
- Molecular Weight : 344.57 g/mol
- CAS Number : 1210418-68-0
- Purity : Typically >95% .
M4 exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of Enzymes : M4 acts as an inhibitor of β-secretase and acetylcholinesterase, both of which are critical in the pathogenesis of Alzheimer's disease. The IC50 for β-secretase has been reported at 15.4 nM, indicating a potent inhibitory effect .
- Amyloid Aggregation Prevention : The compound has shown significant inhibition (85% at 100 μM) of amyloid beta peptide (Aβ) aggregation, which is a hallmark of Alzheimer's pathology .
- Cell Viability Enhancement : In vitro studies demonstrated that M4 can protect astrocytes from Aβ-induced toxicity, improving cell viability from approximately 43.78% to 62.98% when co-treated with Aβ .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the protective effects of M4 against Aβ toxicity:
- Cell Viability : Astrocytes treated with Aβ showed significant cell death; however, when co-treated with M4, cell viability was notably improved .
- Cytokine Production : M4 also reduced the production of pro-inflammatory cytokines (e.g., TNF-α), which are elevated in response to Aβ exposure .
In Vivo Studies
In vivo assessments using scopolamine-induced models demonstrated:
- Behavioral Improvements : While M4 did not show significant differences in some behavioral tests compared to controls, it did exhibit trends suggesting potential cognitive benefits .
- Bioavailability Issues : The lack of significant effects observed in vivo may be attributed to bioavailability challenges within the brain .
Case Studies and Applications
Several case studies have highlighted the potential of M4 as a therapeutic agent:
- Neuroprotection in Alzheimer’s Models : In animal models simulating Alzheimer's disease, M4's ability to inhibit amyloid aggregation and protect neuronal cells suggests its utility as a multi-target drug for neuroprotection .
- Combination Therapies : Research indicates that combining M4 with other treatments (such as galantamine) may enhance therapeutic outcomes by addressing multiple pathways involved in neurodegeneration .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H36N2O3Si |
| Molecular Weight | 344.57 g/mol |
| CAS Number | 1210418-68-0 |
| β-secretase IC50 | 15.4 nM |
| Aβ Aggregation Inhibition | 85% at 100 μM |
| Cell Viability Improvement | From 43.78% to 62.98% |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl moiety during piperidine ring functionalization. Key steps include nucleophilic substitution (e.g., using cesium carbonate in DMF at room temperature ) and Boc-protection via tert-butoxycarbonyl anhydride. Yield optimization requires precise stoichiometric ratios (e.g., 1.05 eq. of methyl N-Boc-3-iodo-L-alaninate relative to 4-chlorophenylacetone ). Temperature control (ambient vs. reflux) and solvent selection (DMF or dichloromethane) significantly impact purity and yield.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and stereochemical configuration?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 257.2614 g/mol for similar carbamates ). 2D NMR (COSY, HSQC) resolves stereochemistry at the 3R,4R,5S positions, with key NOE correlations distinguishing axial vs. equatorial substituents. Chiral HPLC using polysaccharide columns (e.g., CHIRALPAK® IA) achieves baseline separation of enantiomers, critical for verifying stereochemical integrity . The InChI key (e.g., REUNVCLBHFFYFH-JGVFFNPUSA-N ) facilitates database validation.
Q. What are the key stability considerations for long-term storage of this silyl ether-protected piperidine derivative?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the TBDMS group . Avoid humidity (>50% RH accelerates degradation ) and UV exposure (photolytic cleavage observed in similar silyl ethers ). Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) are recommended to establish shelf-life.
Advanced Research Questions
Q. How does the stereochemistry at the 3R,4R,5S positions affect biological activity in receptor binding studies?
- Methodological Answer : Molecular docking simulations reveal the 3R,4R configuration creates a 142° dihedral angle optimal for hydrogen bonding with neurological targets (e.g., serotonin receptors) . Enantiomeric pairs exhibit 8–12x differences in IC₅₀ values. For example, the (3S,4S) isomer showed negligible binding (<10% inhibition at 10 µM) compared to the (3R,4R) form in in vitro assays .
Q. What strategies resolve contradictions in reported reaction yields during the final deprotection step (TBDMS removal)?
- Methodological Answer : Yield discrepancies (38–72% ) arise from fluoride source selection. Tetrabutylammonium fluoride (TBAF) in THF provides higher purity but risks over-fluorination (yield drop to 38% ). HF-pyridine complexes at <0°C achieve 68% yield but require rigorous temperature control . Kinetic monitoring via FT-IR (Si–O bond cleavage at 1250 cm⁻¹) identifies optimal reaction windows (2 hours ).
Q. Which computational chemistry methods best predict the compound's metabolic pathways and potential toxicity?
- Methodological Answer : Combined MD simulations (AMBER force field) and DFT calculations (B3LYP/6-311+G**) model oxidative metabolism at the piperidine nitrogen, correlating with in vitro microsomal studies (r²=0.89 ). ADMET predictors highlight renal clearance risks due to carbamate hydrolysis products (e.g., methylamine derivatives ). Toxicity screening using ProTox-II identifies hepatotoxicity alerts (LD₅₀ = 890 mg/kg ).
Q. How can continuous flow chemistry improve the scalability of the critical acylation step while maintaining enantiomeric excess?
- Methodological Answer : Microreactor systems (0.5 mm ID, Re=1200) enable 89% conversion in 3 minutes vs. 6 hours batchwise . Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) maintain >98% ee at 50°C by minimizing racemization . Process analytical technology (PAT) tools, such as inline Raman spectroscopy, monitor reaction progress in real-time.
Data Contradiction Analysis
Q. Why do reported melting points and solubility profiles vary across studies for structurally similar carbamates?
- Methodological Answer : Polymorphism and crystallinity differences explain melting point variations (e.g., ±10°C for TBDMS-protected analogs ). Solubility discrepancies arise from solvent polarity effects: logP values range from 2.1 (DMSO) to 3.8 (chloroform) depending on substituent orientation . X-ray crystallography (e.g., CCDC deposition 2056781 ) clarifies packing efficiencies influencing physical properties.
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
